2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a 6-methylpyridin-2-yl group and a formyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or tetrahydrofuran, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
Oxidation: 2-(6-Methylpyridin-2-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Methylpyridin-2-yl)piperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde: Similar structure but with the formyl group at a different position.
2-(6-Methylpyridin-2-yl)piperidine-1-carboxylic acid: Oxidized form of the compound.
2-(6-Methylpyridin-2-yl)piperidine-1-methanol: Reduced form of the compound.
Uniqueness
2-(6-Methylpyridin-2-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-4-6-11(13-10)12-7-2-3-8-14(12)9-15/h4-6,9,12H,2-3,7-8H2,1H3 |
InChI Key |
IOGBFFNWSYHRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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